(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester
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Overview
Description
(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyphenyl group, and an ethyl ester moiety, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Reduction: The resulting product undergoes reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethyl ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, oxidative stress, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid: Lacks the ethyl ester moiety.
(2R,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester: Contains a methoxy group instead of a hydroxy group.
Uniqueness
(2R,3S)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid ethyl ester is unique due to its specific chiral configuration and the presence of both amino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl (2R,3S)-2-amino-3-(4-hydroxyphenyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(15)11(13)8(2)9-4-6-10(14)7-5-9/h4-8,11,14H,3,13H2,1-2H3/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIEUMAABDZSF-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C)C1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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